N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 3,5-dimethylpyrazole moiety, linked via an ethyl chain to a benzo[c][1,2,5]thiadiazole carboxamide group. The benzo[c][1,2,5]thiadiazole system is a bicyclic aromatic ring with electron-deficient properties, which may enhance stability and influence binding interactions in biological systems . The compound’s synthesis likely involves coupling reactions analogous to those described for substituted thiazole carboxamides, such as hydrolysis of ester intermediates followed by amine coupling .
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS2/c1-10-7-11(2)23(20-10)17-19-13(9-25-17)5-6-18-16(24)12-3-4-14-15(8-12)22-26-21-14/h3-4,7-9H,5-6H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRCSLHBGSFSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC4=NSN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates multiple heterocyclic moieties, including thiazole and pyrazole rings, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Structural Characteristics
The molecular structure of the compound includes a benzo[c][1,2,5]thiadiazole core linked to a thiazole and a pyrazole moiety. The presence of these rings contributes to the compound's biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have shown efficacy against various cancer cell lines. In particular, compounds similar to our target compound have demonstrated cytotoxic effects against colon carcinoma HCT-15 cells, with some derivatives achieving IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Thiazole and Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2-(2-(3,5-dimethyl-1H-pyrazol... | HCT-15 | <10 | |
| 4-(6-amino-3,5-dicyano... | Various | 18.4 | |
| 2-(3,5-dimethyl-1H-pyrazol... | A549 | <15 |
The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole and pyrazole rings enhance anticancer activity. For example, the presence of electron-donating groups has been correlated with increased potency against cancer cells .
Anticonvulsant Properties
The compound's structural components also suggest potential anticonvulsant activity. Thiazole derivatives have been explored for their anticonvulsant effects in various models. For instance, certain thiazole-containing compounds exhibited significant protection in the pentylenetetrazol (PTZ) model of seizures .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model | ED50 (mg/kg) | Reference |
|---|---|---|---|
| N-(2-(2-(3,5-dimethyl-1H-pyrazol... | PTZ-induced seizures | 18.4 | |
| 1-(4-(naphthalen-2-yl)... | PTZ-induced seizures | 20.0 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazole and pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and seizure activity.
- Cellular Interaction : The compound may interact with cellular targets such as receptors or ion channels, modulating their activity and leading to therapeutic effects.
- Structural Modifications : The specific arrangement and substituents of the heterocycles influence their binding affinity and selectivity towards biological targets.
Case Studies
A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested them against human lung adenocarcinoma cells (A549). The results indicated that certain modifications led to enhanced selectivity and cytotoxicity compared to standard chemotherapeutics .
In another study focusing on pyrazolo[1,5-a]pyrimidines, it was found that specific structural features significantly enhanced anticancer potency, suggesting similar potential for our target compound due to its unique structure .
Scientific Research Applications
Structural Characteristics
The compound features a unique combination of a pyrazole ring, thiazole moiety, and benzo[c][1,2,5]thiadiazole structure. The molecular formula is , with a molecular weight of approximately 394.4 g/mol . The distinct structural components suggest that the compound may exhibit unique chemical reactivity and biological properties.
Biological Activities
Research indicates that compounds with similar structural motifs often demonstrate significant biological activities. Specifically, the thiazole and pyrazole rings have been associated with various pharmacological effects:
- Anticancer Activity : Compounds containing thiazole derivatives have shown promising anticancer properties. For instance, thiazole-integrated compounds have been tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity . In some studies, thiazole derivatives exhibited IC50 values indicating effective inhibition of cancer cell proliferation .
- Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activities. Some studies have reported that specific thiazole-containing compounds can inhibit the growth of various bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Research
A study evaluated the anticancer potential of thiazole derivatives synthesized from aminothiazoles. Among the synthesized compounds, certain analogues demonstrated significant selectivity against human lung adenocarcinoma cells (A549), with IC50 values indicating potent activity . The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the thiazole ring were crucial for enhancing anticancer efficacy.
Antimicrobial Studies
Another research effort focused on synthesizing novel thiazole derivatives and assessing their antimicrobial activity against various pathogens. Compounds were screened using the MTT assay to determine their effectiveness in inhibiting bacterial growth. The results showed that several derivatives exhibited strong antimicrobial effects, particularly against Gram-positive bacteria .
Potential Therapeutic Applications
Given its structural complexity and biological activity profile, N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide could be explored for:
- Cancer Therapy : Its anticancer properties suggest potential use in developing targeted therapies for specific types of cancer.
- Antimicrobial Treatments : The compound's ability to inhibit microbial growth may lead to new treatments for bacterial infections.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Thiazole Carboxamide Analogues
Key Observations:
Core Heterocycles: The target compound’s benzo[c][1,2,5]thiadiazole distinguishes it from pyridinyl () or imidazothiazole () cores. This bicyclic system may enhance π-π stacking interactions in target binding compared to monocyclic analogues.
The ethyl linker in the target compound may improve conformational flexibility relative to rigid carbamate backbones in .
Synthetic Routes :
- The target compound’s synthesis likely parallels ’s methods (ester hydrolysis followed by carboxamide coupling), but the benzo[c][1,2,5]thiadiazole moiety may require specialized intermediates. ND-11543 employs EDC-mediated coupling, a common strategy for carboxamide formation .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound is absent, inferences can be drawn from structural analogues:
Q & A
Q. Characterization Methods :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~1.91 ppm for methyl groups in pyrazole) .
- Mass Spectrometry : FAB-MS or ESI-MS for molecular ion validation (e.g., m/z = 384 [M+H]⁺ for related compounds) .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
How can cyclization conditions be optimized to improve yields of the benzo[c][1,2,5]thiadiazole core?
Advanced Research Focus
Cyclization efficiency depends on:
- Acid Catalysis : Using concentrated H₂SO₄ (97.4% yield) versus milder conditions (e.g., iodine/TEA in DMF), which may reduce side reactions .
- Solvent Systems : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity but require careful temperature control (reflux at 80–100°C) .
- Reaction Time : Extended durations (24 hours in H₂SO₄) vs. shorter cycles (1–3 minutes in acetonitrile) .
Q. Basic Research Focus
- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., C–S bond lengths in thiadiazole rings) .
- IR Spectroscopy : Identifies functional groups (e.g., νmax ~1670 cm⁻¹ for amide C=O stretch) .
- ¹³C NMR : Distinguishes aromatic carbons in benzo[c][1,2,5]thiadiazole (δ ~150–160 ppm) .
Advanced Tip : Use dynamic NMR to study conformational changes in the ethyl linker under varying temperatures.
How can low yields during pyrazole-thiazole coupling be mitigated?
Q. Advanced Research Focus
- Stoichiometry : Maintain a 1:1 molar ratio of pyrazole to thiazole precursors to avoid dimerization .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of halogenated intermediates .
- Solvent Optimization : Ethanol-water mixtures (3:1) enhance solubility without degrading heat-sensitive groups .
Case Study : Refluxing in ethanol-water with NaOH increased coupling efficiency by 15% compared to anhydrous DMF .
What in vitro assays are suitable for evaluating biological activity?
Q. Advanced Research Focus
- Antimicrobial Screening : Broth microdilution assays (MIC values) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to assess IC₅₀ values .
- Antioxidant Activity : DPPH radical scavenging assays (EC₅₀ quantification) .
Methodological Note : Pre-saturate assay media with DMSO (<1%) to maintain compound solubility .
How can computational modeling predict target interactions?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., bacterial dihydrofolate reductase).
- QSAR Studies : Correlate substituent electronegativity (e.g., pyrazole methyl groups) with bioactivity .
- MD Simulations : Assess stability of the ethyl linker in aqueous environments (AMBER force field) .
Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models.
What strategies resolve spectral contradictions in structural analysis?
Q. Advanced Research Focus
- Decoupling Experiments : 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., thiazole vs. pyrazole protons) .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify ¹H-¹⁵N HMBC spectra .
- Crystallography : Resolve ambiguous NOE contacts via single-crystal X-ray analysis .
How do solvent polarity and pH affect the compound’s stability?
Q. Advanced Research Focus
- pH-Dependent Degradation : Monitor via HPLC in buffers (pH 2–10); acidic conditions accelerate hydrolysis of the carboxamide group .
- Solvent Effects : Acetonitrile enhances stability (half-life >72 h) compared to DMSO (half-life ~48 h) .
Recommendation : Store lyophilized samples at -20°C under nitrogen to prevent oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
